
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide, also known as JNJ-40411813, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to have a wide range of biological activities.
Mécanisme D'action
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide can alter the expression of genes involved in various biological processes, leading to the observed biological effects.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to have anti-tumor properties, inhibiting the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of various neurological disorders and cancer. Another potential direction is the development of more potent and soluble analogs of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide for use in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide involves a multi-step process that includes the reaction of 2-methoxyphenylacetic acid with 2-bromo-4-picoline, followed by the reaction with pyrrolidine-1-carboxylic acid and then the final reaction with 2,2,2-trifluoroacetic acid. The resulting compound is then purified through recrystallization to obtain N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide in its pure form.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-7-3-2-5-14(16)19-17(21)20-12-4-6-15(20)13-8-10-18-11-9-13/h2-3,5,7-11,15H,4,6,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQGZVHZCVLRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

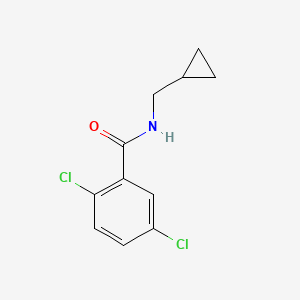
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
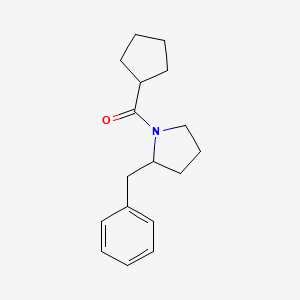
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
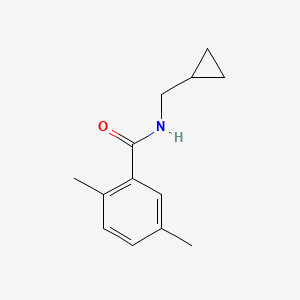
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)
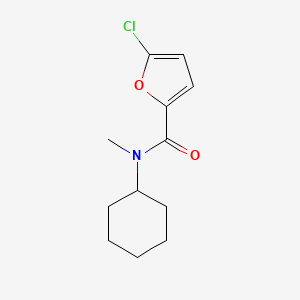

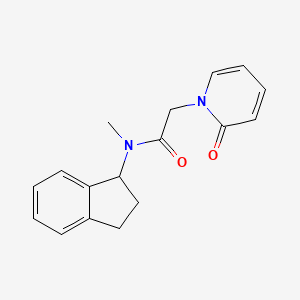

![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)

![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)